molecular formula C14H14N4O B596547 6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one CAS No. 1221153-86-1

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one

Cat. No.: B596547
CAS No.: 1221153-86-1
M. Wt: 254.293
InChI Key: ILSGCHXRQDQHBF-UHFFFAOYSA-N
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Description

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolo[2,3-c]pyridine core fused with a pyrimidinone moiety, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one stands out due to its unique combination of the pyrrolo[2,3-c]pyridine and pyrimidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one, also known by its CAS Number 1221153-86-1, is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework combining pyrrolo[2,3-c]pyridine and pyrimidinone moieties, which may contribute to its biological effects.

Chemical Structure

The molecular formula of the compound is C14H14N4OC_{14}H_{14}N_{4}O with a molecular weight of 254.29 g/mol. The structure is characterized by the following key features:

  • Pyrrolo[2,3-c]pyridine core : A nitrogen-containing heterocycle that may influence the compound's interaction with biological targets.
  • Pyrimidinone moiety : This component is often associated with various biological activities, including enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

One of the most significant areas of research involves the compound's potential as an anticancer agent. Studies have shown that it can inhibit specific signaling pathways involved in cancer progression. For instance, it has been explored as an inhibitor of Polo-like Kinase 1 (Plk1), a critical regulator of cell division and a target for cancer therapy .

Key Findings:

  • In vitro assays demonstrated that derivatives of this compound can effectively block Plk1 activity, leading to mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363 .
  • Structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against Plk1 .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. Its structural similarity to known enzyme inhibitors suggests potential applications in drug development.

Examples:

  • It has been noted for its interaction with enzymes involved in signaling pathways relevant to cancer and other diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar nitrogen-containing heterocycles:

Compound NameStructureBiological Activity
1H-pyrazolo[3,4-b]pyridineStructureAnticancer activity
1H-pyrrolo[2,3-b]pyridineStructureAntimicrobial properties

Uniqueness : The combination of pyrrolo and pyrimidinone structures may confer distinct properties that enhance its biological efficacy compared to other derivatives.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Efficacy : A study focusing on Plk1 inhibitors demonstrated that derivatives based on this compound exhibited IC50 values ranging from 1.49 to 2.94 μM, indicating potent inhibitory effects compared to established controls .
  • Antimicrobial Activity : Preliminary evaluations suggest that related pyrrole derivatives display significant antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values showing promising results .

Properties

IUPAC Name

6-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-9(2)18-8-11(10-3-5-15-7-13(10)18)12-4-6-16-14(19)17-12/h3-9H,1-2H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSGCHXRQDQHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=NC=C2)C3=CC=NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729145
Record name 6-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221153-86-1
Record name 6-[1-(Propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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